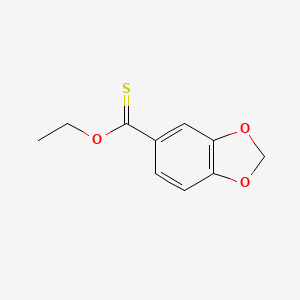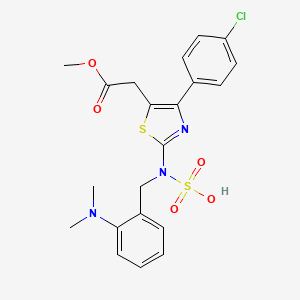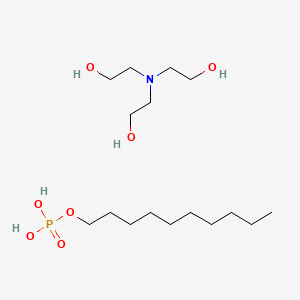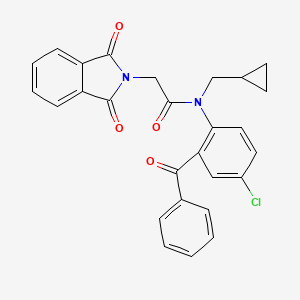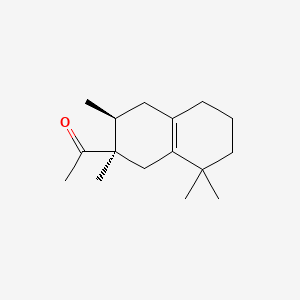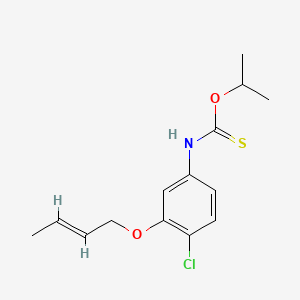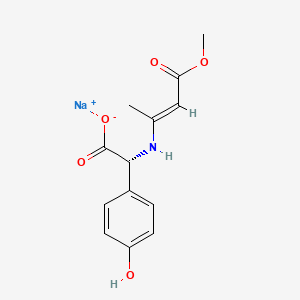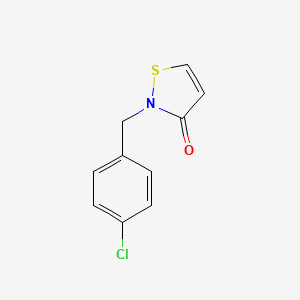
2-(4-Chlorobenzyl)-3(2H)-isothiazolone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Chlorobenzyl)-3(2H)-isothiazolone is a chemical compound known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chlorobenzyl group attached to an isothiazolone ring, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorobenzyl)-3(2H)-isothiazolone typically involves the reaction of 4-chlorobenzyl chloride with isothiazolone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the use of automated systems to control the reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorobenzyl)-3(2H)-isothiazolone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thioether derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioether derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Chlorobenzyl)-3(2H)-isothiazolone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly in the treatment of infections.
Industry: Utilized as a preservative in various industrial products, including paints, coatings, and adhesives, due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(4-Chlorobenzyl)-3(2H)-isothiazolone involves the inhibition of microbial growth by interfering with the synthesis of essential cellular components. The compound targets specific enzymes and proteins within the microbial cells, leading to the disruption of vital metabolic pathways and ultimately causing cell death.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorobenzyl)pyridine
- 4-Chlorobenzyl alcohol
- 2-Chlorobenzyl alcohol
Uniqueness
2-(4-Chlorobenzyl)-3(2H)-isothiazolone stands out due to its unique combination of a chlorobenzyl group and an isothiazolone ring, which imparts distinct chemical properties and reactivity. This combination makes it particularly effective as an antimicrobial agent and a versatile building block in organic synthesis.
Properties
CAS No. |
26530-09-6 |
|---|---|
Molecular Formula |
C10H8ClNOS |
Molecular Weight |
225.70 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H8ClNOS/c11-9-3-1-8(2-4-9)7-12-10(13)5-6-14-12/h1-6H,7H2 |
InChI Key |
PQIJDRCKMJCOFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=O)C=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



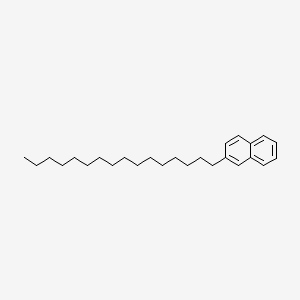

![1-[(Hydroxymethyl)amino]propan-2-OL](/img/structure/B15181650.png)
